Dibutyltin bis(2-ethylhexanoate)
Overview
Description
Dibutyltin bis(2-ethylhexanoate) is used in silanol condensation reactions for caulk and sealant applications and in the production of silicones. It is also used in one or two-component systems compatible with aromatic solvents .
Synthesis Analysis
The synthesis of Dibutyltin bis(2-ethylhexanoate) involves the reaction of dibutyltin oxide with 2-ethylhexanoic acid. The resulting compound is a white solid with a molecular formula of C24H48O4Sn .Molecular Structure Analysis
The linear formula for Dibutyltin bis(2-ethylhexanoate) is [CH3(CH2)3CH(C2H5)CO2]2Sn[(CH2)3CH3]2. It has a molecular weight of 519.35 g/mol and a melting point of 57-59°C .Chemical Reactions Analysis
Dibutyltin bis(2-ethylhexanoate) can participate in various chemical reactions, including silanol condensation reactions and crosslinking reactions in silicone materials and polyurethanes .Scientific Research Applications
Catalytic Efficiency in Urethane Formation Dibutyltin bis(2-ethylhexanoate) has been studied for its role in the catalysis of urethane formation from mono- and diisocyanates with alcohols. It was compared with other organotin catalysts for efficiency and found to be less efficient than certain other compounds. This study enhances understanding of organotin catalysts in industrial applications (Majumdar et al., 2000).
Role in PVC Stabilization Another significant application of dibutyltin bis(2-ethylhexanoate) is in the stabilization of polyvinyl chloride (PVC). Studies indicate that it is effective in controlling unsaturation and peroxide formation in PVC during processing, due to better compatibility and faster neutralization of hydrogen chloride (Cooray, 1984).
Synthesis and Characterization in Organotin Chemistry The compound has also been the focus in the synthesis and characterization of organotin complexes. Research in this area provides valuable insights into the molecular structures and properties of such complexes, contributing to the broader field of organometallic chemistry (Yin Han-dong et al., 2005).
Polymerization Initiator Additionally, dibutyltin bis(2-ethylhexanoate) has been studied as an initiator in the polymerization of various compounds. This research offers insight into its reactivity and potential applications in polymer synthesis (Kricheldorf et al., 1991).
Antibacterial Activity A recent study investigated the antibacterial activity of dibutyltin(IV) bis-(3-hydroxybenzoate), a compound related to dibutyltin bis(2-ethylhexanoate), against Pseudomonas aeruginosa and Bacillus subtilis. This research explores the potential medical applications of organotin(IV) compounds (Hadi et al., 2021).
Mechanism of Action
Target of Action
It is known that organotin compounds like dibutyltin bis(2-ethylhexanoate) are often used as catalysts in organic synthesis .
Mode of Action
Dibutyltin bis(2-ethylhexanoate) is commonly used in organic synthesis to catalyze esterification reactions and acid-catalyzed cyclization reactions . It interacts with its targets by facilitating the reaction process, leading to the formation of desired products.
Biochemical Pathways
The specific biochemical pathways affected by Dibutyltin bis(2-ethylhexanoate) are dependent on the reactions it catalyzes. In general, it can influence the pathways related to the synthesis of esters and cyclic compounds .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Dibutyltin bis(2-ethylhexanoate) are largely dependent on the reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, leading to the formation of desired products .
Action Environment
The action, efficacy, and stability of Dibutyltin bis(2-ethylhexanoate) can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from fire and oxidizing agents . The compound’s reactivity may also be affected by the presence of other substances in the reaction environment.
Biochemical Analysis
Biochemical Properties
Dibutyltin bis(2-ethylhexanoate) is used as a catalyst for silane-silanol condensation reactions in silicone materials and as a crosslinking catalyst for the synthesis of polyurethanes
Cellular Effects
It is known to cause eye and skin irritation, and it is harmful if inhaled, swallowed, or absorbed through the skin . It may also cause respiratory tract irritation .
Temporal Effects in Laboratory Settings
Dibutyltin bis(2-ethylhexanoate) is stable at room temperature
Dosage Effects in Animal Models
It is known to be harmful if swallowed , suggesting that high doses could have toxic or adverse effects.
Properties
IUPAC Name |
[dibutyl(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.2C4H9.Sn/c2*1-3-5-6-7(4-2)8(9)10;2*1-3-4-2;/h2*7H,3-6H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWNEFHGANACG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051953 | |
Record name | Dibutyltin bis(2-ethylhexanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2781-10-4 | |
Record name | 1,1′-(Dibutylstannylene) bis(2-ethylhexanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2781-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibutyltin di(2-ethylhexoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyltin bis(2-ethylhexanoate) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73733 | |
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Record name | Hexanoic acid, 2-ethyl-, 1,1'-(dibutylstannylene) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyltin bis(2-ethylhexanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyltin bis(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBUTYLTIN BIS(2-ETHYLHEXANOATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSX21S9RGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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